ethyl 3-(3,4-dimethoxyphenyl)-3-[3-hydroxy-6-(hydroxymethyl)-4-oxo-4H-pyran-2-yl]propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-(3,4-dimethoxyphenyl)-3-[3-hydroxy-6-(hydroxymethyl)-4-oxo-4H-pyran-2-yl]propanoate is a complex organic compound that features a combination of aromatic, ester, and pyranone functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-(3,4-dimethoxyphenyl)-3-[3-hydroxy-6-(hydroxymethyl)-4-oxo-4H-pyran-2-yl]propanoate typically involves multi-step organic reactions. One common approach might include:
Formation of the Aromatic Intermediate: Starting with a precursor such as 3,4-dimethoxybenzaldehyde, which undergoes a series of reactions including protection, oxidation, and substitution to form the desired aromatic intermediate.
Pyranone Ring Formation: The aromatic intermediate is then reacted with suitable reagents to form the pyranone ring. This step may involve cyclization reactions under acidic or basic conditions.
Esterification: The final step involves esterification to introduce the ethyl ester group, typically using reagents like ethanol and acid catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(3,4-dimethoxyphenyl)-3-[3-hydroxy-6-(hydroxymethyl)-4-oxo-4H-pyran-2-yl]propanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: Reagents like LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride).
Substitution: Reagents like halogens (Br2, Cl2) or nitrating agents (HNO3).
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated aromatic compounds.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis.
Biology: Potential use in studying enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential pharmacological properties.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which ethyl 3-(3,4-dimethoxyphenyl)-3-[3-hydroxy-6-(hydroxymethyl)-4-oxo-4H-pyran-2-yl]propanoate exerts its effects would depend on its specific application. For instance:
Pharmacological Action: It may interact with specific enzymes or receptors, modulating biological pathways.
Chemical Reactions: It may act as a nucleophile or electrophile in various organic reactions.
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-(3,4-dimethoxyphenyl)-3-[3-hydroxy-4-oxo-4H-pyran-2-yl]propanoate: Lacks the hydroxymethyl group.
Methyl 3-(3,4-dimethoxyphenyl)-3-[3-hydroxy-6-(hydroxymethyl)-4-oxo-4H-pyran-2-yl]propanoate: Has a methyl ester instead of an ethyl ester.
Uniqueness
This compound is unique due to its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to similar compounds.
Properties
Molecular Formula |
C19H22O8 |
---|---|
Molecular Weight |
378.4 g/mol |
IUPAC Name |
ethyl 3-(3,4-dimethoxyphenyl)-3-[3-hydroxy-6-(hydroxymethyl)-4-oxopyran-2-yl]propanoate |
InChI |
InChI=1S/C19H22O8/c1-4-26-17(22)9-13(11-5-6-15(24-2)16(7-11)25-3)19-18(23)14(21)8-12(10-20)27-19/h5-8,13,20,23H,4,9-10H2,1-3H3 |
InChI Key |
ODJTYACKGZOHQX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(C1=CC(=C(C=C1)OC)OC)C2=C(C(=O)C=C(O2)CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.